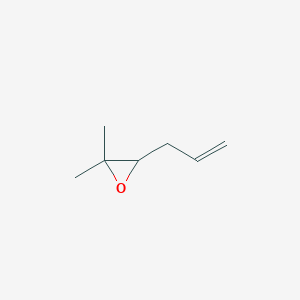
2,2-Dimethyl-3-prop-2-enyloxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Propenyl)-3,3-dimethyloxirane is an organic compound that belongs to the class of epoxides It is characterized by the presence of an oxirane ring (a three-membered cyclic ether) with a propenyl group and two methyl groups attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Propenyl)-3,3-dimethyloxirane can be achieved through several methods. One common approach involves the epoxidation of allylic alcohols using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions, with the peracid acting as an oxidizing agent to form the oxirane ring.
Industrial Production Methods
On an industrial scale, the production of 2-(2-Propenyl)-3,3-dimethyloxirane may involve the use of more efficient and cost-effective methods. One such method is the catalytic epoxidation of allylic alcohols using transition metal catalysts, such as titanium or molybdenum complexes, in the presence of hydrogen peroxide. This method offers higher yields and selectivity, making it suitable for large-scale production.
化学反应分析
Types of Reactions
2-(2-Propenyl)-3,3-dimethyloxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻), amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted oxirane derivatives depending on the nucleophile used.
科学研究应用
Chemical Properties and Structure
Before delving into its applications, it is essential to understand the chemical structure and properties of 2,2-Dimethyl-3-prop-2-enyloxirane. The compound has the molecular formula C7H12O and features a three-membered epoxide ring that contributes to its reactivity and versatility in chemical reactions .
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds with epoxide functionalities can exhibit significant anticancer properties. The unique structure of this compound may allow it to interact with biological macromolecules, potentially leading to the development of novel anticancer agents. Studies have shown that epoxides can form covalent bonds with nucleophiles in DNA and proteins, which could result in cytotoxic effects against cancer cells .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its epoxide group can be modified to enhance solubility and biocompatibility, facilitating the transport of therapeutic agents within the body .
Materials Science Applications
Polymer Synthesis
this compound can be utilized in the synthesis of advanced polymeric materials. Its epoxide group allows for ring-opening polymerization, leading to the formation of polyethers or polyesters with desirable mechanical properties. These materials can find applications in coatings, adhesives, and sealants due to their durability and resistance to environmental degradation .
Composite Materials
In composite material development, this compound can serve as a cross-linking agent. By incorporating this compound into resin formulations, manufacturers can enhance the thermal stability and mechanical strength of composites used in aerospace and automotive industries .
Organic Synthesis Applications
Intermediate for Synthesis
The compound acts as a versatile intermediate in organic synthesis. Its reactive epoxide ring allows for various transformations, including nucleophilic opening reactions that yield alcohols or amines. This property makes it valuable for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Chiral Synthesis
Due to its potential chirality, this compound can be employed in asymmetric synthesis processes. The ability to produce chiral centers is crucial in developing enantiomerically pure compounds for use in drug formulations .
Case Studies
| Application Area | Case Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry | Demonstrated significant cytotoxicity against specific cancer cell lines when modified derivatives were tested. |
| Polymer Synthesis | Polymer Chemistry Journal | Successful synthesis of high-performance polyethers with enhanced thermal stability through ring-opening polymerization techniques involving the compound. |
| Organic Synthesis | Tetrahedron Letters | Utilized as an intermediate for synthesizing complex natural products with notable biological activity. |
作用机制
The mechanism of action of 2-(2-Propenyl)-3,3-dimethyloxirane involves its ability to undergo ring-opening reactions. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to interact with various molecular targets, including enzymes and cellular components, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Eugenol: 2-Methoxy-4-(2-propenyl)phenol, a compound with similar propenyl group but different functional groups.
Guaiacol: 2-Methoxyphenol, another compound with a methoxy group but lacking the oxirane ring.
Uniqueness
2-(2-Propenyl)-3,3-dimethyloxirane is unique due to its oxirane ring, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for various synthetic and industrial applications, distinguishing it from other similar compounds that lack the oxirane functionality.
属性
CAS 编号 |
118555-08-1 |
|---|---|
分子式 |
C7H12O |
分子量 |
112.17 g/mol |
IUPAC 名称 |
2,2-dimethyl-3-prop-2-enyloxirane |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8-6/h4,6H,1,5H2,2-3H3 |
InChI 键 |
BESLJVSRALWQCH-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CC=C)C |
规范 SMILES |
CC1(C(O1)CC=C)C |
同义词 |
Oxirane, 2,2-dimethyl-3-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















